Distearyl methyl benzyl ammonium chloride

Description

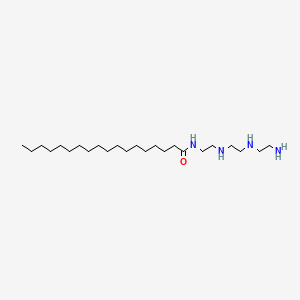

Distearyl methyl benzyl ammonium chloride is a type of twin-tailed fatty quaternary ammonium organic compound . The nitrogen atom in this compound is covalently bonded to two stearyl (n-octadecyl) groups and two methyl groups, and bears a positive charge that is balanced by a chloride anion . The molecular weight of this compound is 662.597 Da .

Synthesis Analysis

There are many possible synthetic pathways for the commercial preparation of this compound . One of the pathways begins with stearic acid . Stearic acid is first condensed with ammonia (NH3) to liberate water and form the primary amide, stearamide . This is then catalytically dehydrated to yield stearonitrile . Following purification, this fatty nitrile is hydrogenated in the presence of excess NH3 to form the primary fatty amine stearamine . In the subsequent reaction, a different set of hydrogenation conditions is employed to reduce two equivalents of stearamine to the secondary amine, distearylamine . The compound is finally formed via exhaustive alkylation of distearylamine with methyl chloride (CH3Cl) in the presence of sodium hydroxide (NaOH) to minimize formation of nonquaternary amine salts .Molecular Structure Analysis

The nitrogen center of Distearyl methyl benzyl ammonium chloride is substituted with two methyl groups and two stearyl groups . The combination of long-chain hydrocarbon groups and the cationic ammonium confers surfactant-like properties .Chemical Reactions Analysis

The adsorption of alkyl dimethyl benzyl ammonium chloride on wood was investigated . The changes in zeta potential curves of wood and the compound’s adsorption with increasing concentration were highly correlated and showed two different mechanisms for its adsorption on wood: ion exchange reaction at low concentration and additional aggregation form of adsorption by hydrophobic interaction at high concentration .Physical And Chemical Properties Analysis

Distearyl methyl benzyl ammonium chloride is a waxy, white to off-white or yellowish solid that may be supplied as a powder or as pellets . Although it is mildly hydroscopic and typically contains up to 4% w/w water, the material is not water-soluble at room temperature . When heated to 48°C or higher, it will form liquid crystalline (LC) solutions in water .Mechanism of Action

As a quaternary ammonium compound, Distearyl methyl benzyl ammonium chloride is likely to have antimicrobial properties . The positively charged nitrogen atom in the compound can interact with the negatively charged microbial cell surfaces, leading to the leakage of intracellular constituents and eventually cell death .

properties

IUPAC Name |

benzyl-methyl-dioctadecylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSSEXVNHGDLNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551801 | |

| Record name | N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Distearyl methyl benzyl ammonium chloride | |

CAS RN |

33106-77-3 | |

| Record name | Benzenemethanaminium, N-methyl-N,N-dioctadecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33106-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl methyl benzyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033106773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISTEARYL METHYL BENZYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3B7HQ34L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

![Benzoxazole, 2-[(1-methylethyl)thio]-](/img/structure/B3051269.png)

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)